
1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, also known as CGP 42112A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Nature of Urea-Fluoride Interaction
Urea compounds, such as 1,3-bis(4-nitrophenyl)urea, interact with a variety of oxoanions through hydrogen bonding, demonstrating the potential for chemical sensing and molecular recognition. The interaction with fluoride ions indicates urea's role in fluoride sensing and its ability to undergo deprotonation in the presence of fluoride, suggesting applications in analytical chemistry (Boiocchi et al., 2004).
Electro-Fenton Degradation of Antimicrobials
Urea derivatives like triclocarban show degradation by electro-Fenton systems, highlighting the environmental fate of urea-based antimicrobials and their removal from water sources. This research is critical for environmental science, focusing on the degradation pathways and efficiency of treatments for pollutants (Sirés et al., 2007).
Inhibition of Translation Initiation by N,N'-Diarylureas
Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of eIF2α kinase, which reduces cancer cell proliferation. These findings suggest the therapeutic potential of urea derivatives in developing anti-cancer agents, highlighting the importance of urea compounds in pharmacology and drug development (Denoyelle et al., 2012).
Hindered Ureas as Masked Isocyanates
Hindered ureas demonstrate the ability to undergo substitution reactions with nucleophiles under neutral conditions, indicating their utility in synthetic chemistry for preparing amine derivatives. This property is beneficial for the preparation of N-protected aniline derivatives and other compounds, showcasing the versatility of urea derivatives in chemical synthesis (Hutchby et al., 2009).
Synthesis and Activity of Urea Derivatives
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists reveal the potential of urea compounds in medicinal chemistry for treating obesity and related metabolic disorders. This research emphasizes the role of urea derivatives in developing new therapeutic agents (Fotsch et al., 2001).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-15-8-6-13(7-9-15)12-20-17(22)19-11-10-16(21)14-4-2-1-3-5-14/h1-9,16,21H,10-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIOFFBAFYZMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)
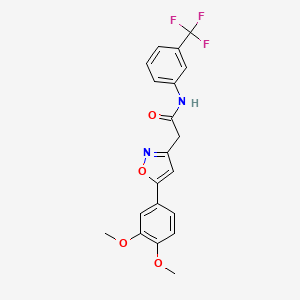
![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)
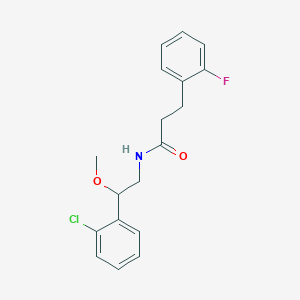
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)
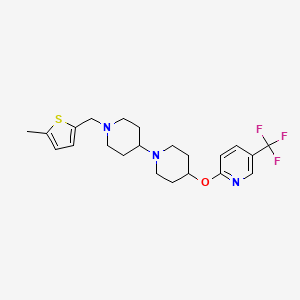
![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)

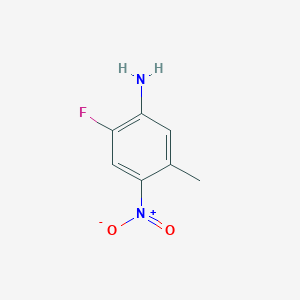
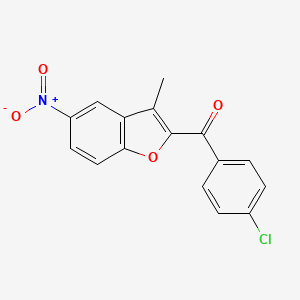

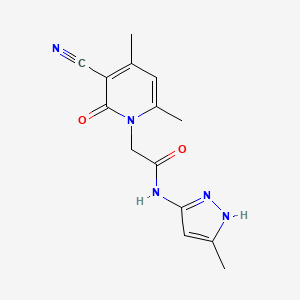
![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)